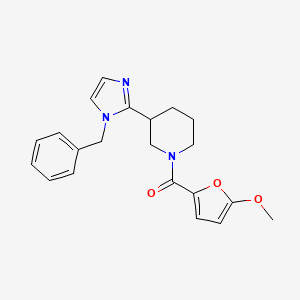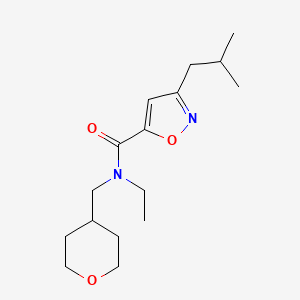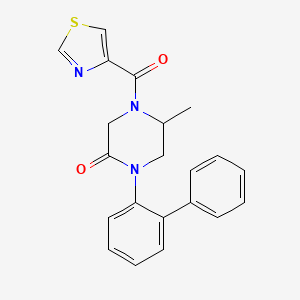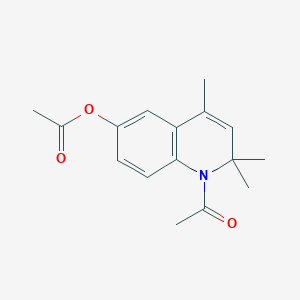
3-(4-fluorobenzyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of quinazolinones often involves the reaction of anthranilic acid derivatives with isocyanates, carbamates, or ureas. The specific synthesis route for “3-(4-fluorobenzyl)-4(3H)-quinazolinone” would depend on the starting materials and reaction conditions .Molecular Structure Analysis
Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The specific molecular structure of “this compound” would include a fluorobenzyl group at the 3-position .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the functional groups present and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the fluorobenzyl group .科学的研究の応用
Synthesis and Antifungal Activity
One study focuses on the synthesis and antifungal activity of novel derivatives, highlighting their efficacy against a range of fungi. Specifically, certain derivatives exhibit good antifungal activities with mechanisms involving the inhibition of fungal growth and alterations in fungal cell membrane permeability and composition. This research underscores the potential of 3-(4-fluorobenzyl)-4(3H)-quinazolinone derivatives in addressing fungal infections by impacting the growth and viability of fungal cells (Guang-Fang Xu et al., 2007).
Antitumor and Antimicrobial Properties
Another area of research explores the antitumor and antimicrobial properties of this compound derivatives. Studies have synthesized and evaluated novel derivatives for their in vitro antitumor activity, finding that certain compounds exhibit excellent antitumor properties compared with known drugs. These findings highlight the potential of these derivatives as candidates for cancer therapy (A. El-Azab et al., 2017). Additionally, the antimicrobial activities of these derivatives against various bacterial strains have been evaluated, suggesting their potential use in combating bacterial infections (Boren Yan et al., 2016).
Chemical Sensing and Thermochromic Materials
Research into the applications of this compound extends into chemical sensing, where derivatives have been used as fluoroionophores for sensitive optochemical sensors. These sensors exhibit excellent selectivity and sensitivity towards specific ions, demonstrating the utility of these compounds in chemical sensing applications (Xiaobing Zhang et al., 2007). Furthermore, derivatives have been applied in reversible thermochromic materials, offering promising avenues for the development of responsive materials that change color in response to temperature changes (Ritesh G. Patel et al., 2005).
Monoamine Oxidase Inhibitors
Moreover, some this compound derivatives have been synthesized and evaluated as potential inhibitors of the human monoamine oxidase enzymes, with findings indicating potent and specific MAO-B inhibitory activity. This suggests the potential application of these compounds in the treatment of neurodegenerative disorders, such as Parkinson's disease (Malikotsi A Qhobosheane et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-7-5-11(6-8-12)9-18-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOGXJHFMZUSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)
![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)
![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)

![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)
![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)
![4-[(2S)-2-amino-2-(1-butyl-3-cyclopentyl-1H-1,2,4-triazol-5-yl)ethyl]phenol](/img/structure/B5566281.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)
![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)


